

Conformational analysis of the 1,4-diazepane ring system

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Compound of Interest

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An In-Depth Technical Guide to the Conformational Analysis of the 1,4-Diazepane Ring System

Authored by: A Senior Application Scientist

Introduction: The Conformationally Dynamic Scaffold in Modern Drug Discovery

The 1,4-diazepane ring, a saturated seven-membered heterocycle containing nitrogen atoms at positions 1 and 4, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating activities as antipsychotics, anxiolytics, anticonvulsants, and potent receptor antagonists.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure. Unlike rigid six-membered rings, the seven-membered 1,4-diazepane scaffold possesses significant conformational flexibility.[4] This flexibility allows it to adopt various shapes to fit into biological targets, but it also presents a formidable challenge for rational drug design.

Understanding the conformational landscape—the collection of stable three-dimensional arrangements (conformers) and the energy barriers between them—is therefore not merely an

academic exercise. It is a critical prerequisite for designing molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles.^{[5][6]} This guide provides a comprehensive overview of the principal conformations of the 1,4-diazepane system and delineates the synergistic experimental and computational methodologies required for its rigorous analysis.

Part 1: The Conformational Landscape of the 1,4-Diazepane Ring

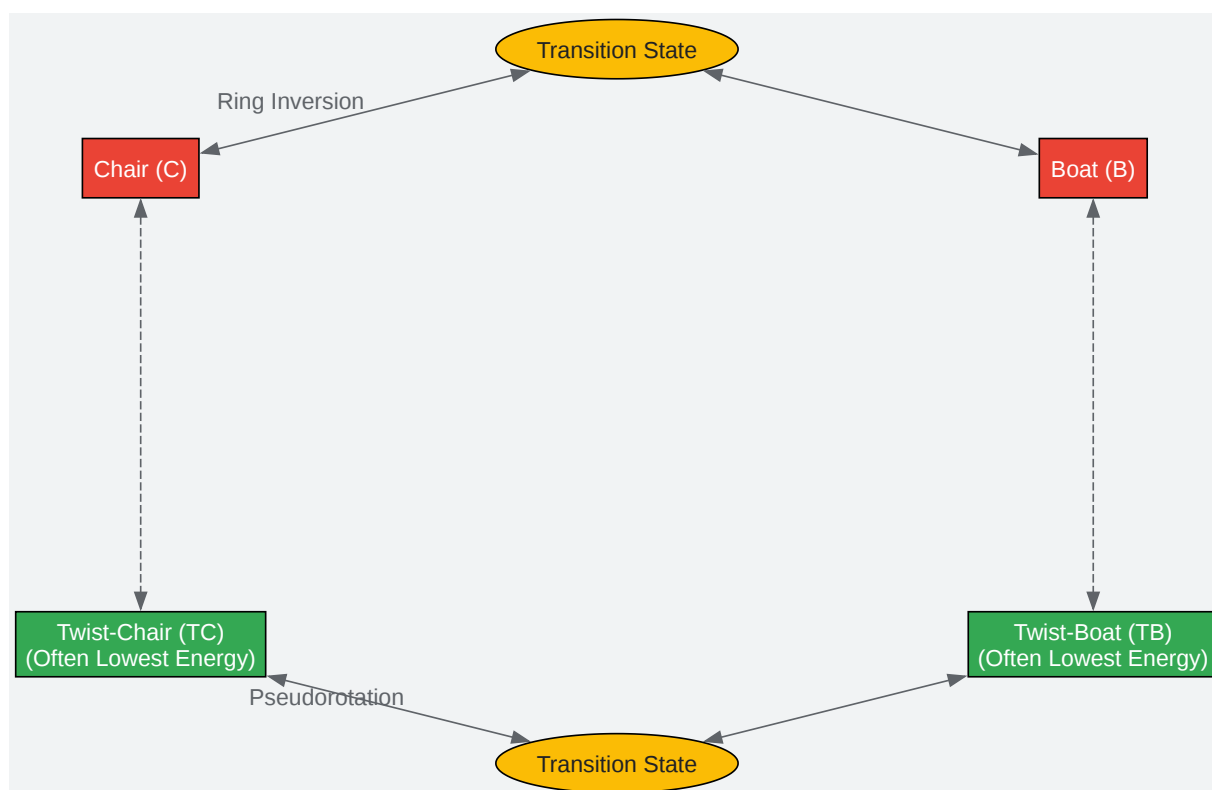
The conformational flexibility of saturated seven-membered rings is well-documented.^[4] The 1,4-diazepane system can exist in several low-energy conformations, primarily belonging to chair, boat, and twist-boat/twist-chair families. The relative energies of these conformers are dictated by a delicate balance of torsional strain (eclipsing interactions), transannular strain (non-bonded interactions across the ring), and angle strain.

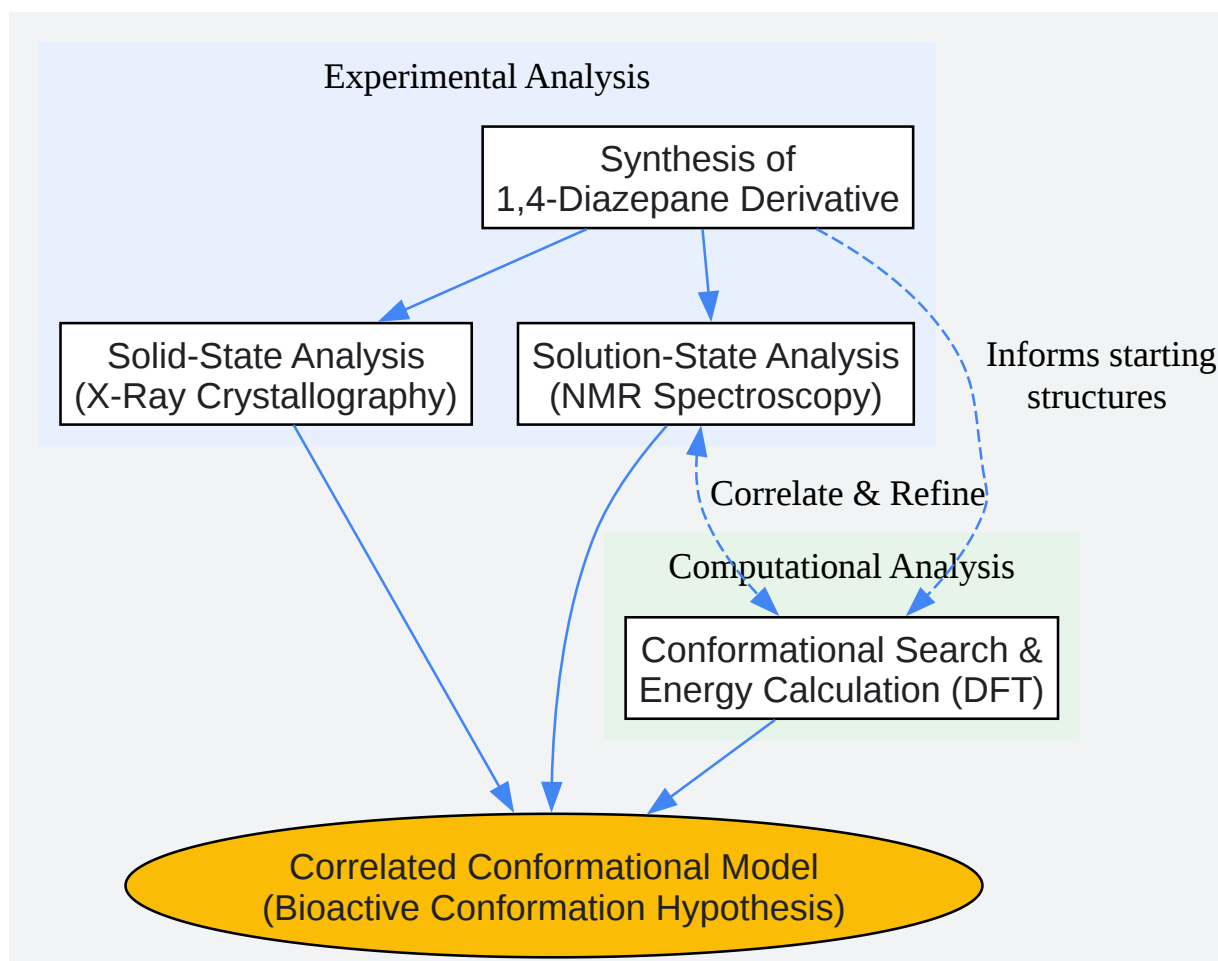
Earlier studies often highlighted a preference for a twist-chair (TC) conformer.^[4] This preference is largely driven by the avoidance of unfavorable eclipsing interactions within the N-CH₂-CH₂-N moiety that destabilize the classic chair and boat forms.^[4] However, extensive research combining NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that twist-boat (TB) conformations can also be unexpected low-energy, and sometimes globally minimum, conformations, particularly in N,N'-disubstituted derivatives designed as receptor antagonists.^[7] In the unsubstituted parent compound, homopiperazine, the solid-state structure reveals a pseudo-chair conformation.^[8] For certain substituted derivatives, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a true chair conformation with equatorial substituents has been definitively identified in the solid state.^[9]^[10]

This variability underscores a crucial principle: the specific substitution pattern on the ring's nitrogen and carbon atoms profoundly influences the conformational equilibrium.

Key Conformations and Interconversion Pathways

The primary low-energy conformations are in dynamic equilibrium. The diagram below illustrates the plausible interconversion pathways between the major conformational families. The energy barriers for these processes are often low enough to allow for rapid interconversion at room temperature, making their individual study challenging.





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Caption: Workflow for integrated conformational analysis of 1,4-diazepane systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Dynamics

NMR is the most powerful tool for studying the conformation of molecules in solution, providing a time-averaged picture of the populated states. For flexible systems like 1,4-diazepane, Variable Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY) are indispensable for resolving individual conformers and quantifying the energy barriers between them. [11]

Causality Behind the Experimental Choice

At room temperature, if the interconversion between conformers is fast on the NMR timescale, the observed spectrum will show a single set of averaged signals. By lowering the temperature,

we can slow this exchange process. If the energy barrier is surmounted, distinct sets of signals for each major conformer may appear below a certain temperature (the coalescence temperature). This allows for the direct observation and characterization of the individual species present in the equilibrium. 2D-EXSY can then be used to directly observe the chemical exchange between these distinct conformer signals, confirming their relationship and allowing for the calculation of exchange rates.

Detailed Experimental Protocol: VT and 2D-EXSY NMR

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified 1,4-diazepane derivative. [12] * Dissolve the sample in ~0.6 mL of a deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), deuterated toluene (toluene-d₈), or deuterated dichloromethane (CD₂Cl₂)). The choice of solvent is critical; it must not freeze before the coalescence temperature is reached.
 - Transfer the solution to a high-quality NMR tube.
- Initial Spectrum Acquisition (Room Temperature):
 - Record standard ¹H and ¹³C{¹H} NMR spectra at ambient temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher. [12] * Fully assign all proton and carbon signals using 2D techniques (COSY, HSQC, HMBC) as necessary.
- Variable Temperature (VT) ¹H NMR Experiment:
 - Begin decreasing the sample temperature in increments of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step.
 - Acquire a ¹H spectrum at each temperature, paying close attention to signal broadening, coalescence, and the emergence of new signals.
 - Once significant broadening is observed, reduce the temperature increments to 5 K.
 - Continue until well-resolved spectra for at least two conformers are observed or the solvent limit is reached. Note the coalescence temperature (T_c) for key signals.

- 2D-EXSY Spectrum Acquisition (Low Temperature):
 - Set the temperature to a point well below coalescence where conformer signals are sharp and distinct.
 - Acquire a 2D ^1H - ^1H EXSY (or ROESY, which also shows exchange cross-peaks) spectrum. The key parameter is the mixing time (t_m), which should be on the order of the inverse of the exchange rate ($1/k$). A series of spectra with different mixing times may be necessary.
 - The presence of off-diagonal cross-peaks between signals of the different conformers is direct evidence of chemical exchange.
- Data Analysis:
 - From the VT-NMR data, use the Eyring equation to estimate the free energy of activation (ΔG^\ddagger) for the conformational interconversion at the coalescence temperature.
 - From the 2D-EXSY data, integrate the diagonal and cross-peaks to determine the site-to-site exchange rate constants (k). This provides a more accurate measure of the interconversion barriers.

Single-Crystal X-Ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution picture of a molecule's conformation in the solid state. [13] While this does not represent the dynamic equilibrium in solution, it offers a precise geometric benchmark of a single, often low-energy, conformer.

Causality Behind the Experimental Choice

The solid-state structure provides definitive proof of a specific, stable conformation. This information is invaluable for validating computational models. [4] If a particular conformation (e.g., twist-boat) is observed in the crystal structure of a potent drug molecule, it provides a strong hypothesis that this geometry may be the "bioactive conformation" responsible for its interaction with the target receptor. [7]

Detailed Experimental Protocol: Single-Crystal X-Ray Diffraction

- Crystal Growth (Self-Validation Step):
 - The ability to grow high-quality single crystals is a prerequisite and serves as a form of sample purity validation.
 - Dissolve the purified 1,4-diazepane derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation. [9] * Use the slow evaporation technique: Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks. [14] * Alternatively, solvent diffusion (layering a poor solvent on top of the solution) or vapor diffusion methods can be employed.
- Crystal Selection and Mounting:
 - Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
 - Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).
- Data Collection:
 - Mount the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and a detector (e.g., CCD or CMOS).
 - Perform an initial unit cell determination.
 - Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.
- Structure Solution and Refinement:
 - Process the raw diffraction data (integration and scaling).
 - Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

- Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement until the model converges and provides a good fit to the data (low R-factor).

Computational Chemistry: Mapping the Entire Energy Surface

Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the entire conformational energy landscape. They can predict the geometries and relative energies of all stable conformers and the transition states that connect them, providing data that is often inaccessible by experiment alone. [15]

Causality Behind the Experimental Choice

While NMR can identify major conformers in solution and X-ray can pinpoint one in the solid state, neither can easily characterize high-energy transition states or minor, transiently populated conformers. Computational chemistry fills this gap. By calculating the relative Gibbs free energies of all possible conformers, we can predict their equilibrium populations (via the Boltzmann distribution) and compare them directly with experimental NMR data for validation. [16][17] This validated model can then be used with confidence to understand the complete dynamic behavior of the ring.

Detailed Experimental Protocol: DFT-Based Conformational Analysis

- Initial Structure Generation:
 - Build an initial 3D model of the 1,4-diazepane derivative using a molecular editor.
 - Perform a comprehensive conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a large number of potential starting geometries. This step is crucial to ensure the entire conformational space is explored.
- Geometry Optimization and Frequency Calculation:
 - For each unique conformer identified in the search, perform a full geometry optimization using a reliable DFT method. A common and effective choice is the B3LYP functional with

a Pople-style basis set such as 6-31G(d,p). [9][10] * Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

- It confirms that the structure is a true energy minimum (no imaginary frequencies).
 - It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.
- Transition State Searching:
 - To find the energy barriers between key minima (e.g., chair to twist-boat), perform a transition state (TS) search (e.g., using Synchronous Transit-Guided Quasi-Newton (STQN) methods).
 - A subsequent frequency calculation for the TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the interconversion.
 - Final Energy Calculation and Analysis:
 - To obtain more accurate energies, it is often beneficial to perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). [16] * Calculate the relative Gibbs free energies (ΔG) of all conformers and transition states.
 - Use the calculated ΔG values to construct a complete potential energy surface and predict the Boltzmann-weighted population of each conformer at a given temperature for comparison with NMR data.

Conclusion

The conformational analysis of the 1,4-diazepane ring system is a complex but essential task in the development of pharmaceuticals based on this scaffold. Its inherent flexibility demands a multi-faceted approach. Solution-state NMR provides critical data on the dynamic equilibrium and interconversion barriers, while solid-state X-ray crystallography delivers an unambiguous structural snapshot of a low-energy conformer. These experimental results are rationalized and expanded upon by computational chemistry, which maps the entire energy landscape. By synergistically applying these three pillars of structural analysis, researchers can move from a

vague understanding of a "flexible ring" to a precise, quantitative model of its conformational behavior, paving the way for the truly rational design of next-generation therapeutics.

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